3-(p-Methoxyphenyl)propyltrichlorosilane
Overview
Description
3-(p-Methoxyphenyl)propyltrichlorosilane is a chemical compound primarily used as a silane coupling agent in various industrial applications. Its molecular structure consists of a propyl chain attached to a trichlorosilane group, with a para-methoxyphenyl group positioned along the propyl chain . This compound is valued for its ability to modify surface properties, enhance adhesion, and improve performance across a wide range of industrial applications .
Preparation Methods
The preparation of 3-(p-Methoxyphenyl)propyltrichlorosilane typically involves the reaction of 3-(p-Methoxyphenyl)propyl alcohol with trichlorosilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis of the trichlorosilane group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(p-Methoxyphenyl)propyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Reacts with nucleophiles such as alcohols and amines to replace the chlorine atoms with other functional groups
Common reagents used in these reactions include water, alcohols, amines, and bases. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
3-(p-Methoxyphenyl)propyltrichlorosilane is widely used in scientific research for its ability to modify surface properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-(p-Methoxyphenyl)propyltrichlorosilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The trichlorosilane group reacts with hydroxyl groups on surfaces like glass, metals, and minerals, forming silanols that further condense to create siloxane bonds . This process enhances the bonding between organic materials and inorganic substrates, improving the performance and durability of the resulting materials .
Comparison with Similar Compounds
Similar compounds to 3-(p-Methoxyphenyl)propyltrichlorosilane include other silane coupling agents such as:
- 3-(p-Chlorophenyl)propyltrichlorosilane
- 3-(p-Methylphenyl)propyltrichlorosilane
- 3-(p-Ethoxyphenyl)propyltrichlorosilane
Compared to these compounds, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the materials it modifies .
Properties
IUPAC Name |
trichloro-[3-(4-methoxyphenyl)propyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONHVWVBPIDGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.